5-Cyano-3-fluoropicolinic acid

Lipophilicity Drug Design QSAR

Researchers requiring precise regioselectivity in nucleophilic aromatic substitution often struggle with isomeric impurities. 5-Cyano-3-fluoropicolinic acid solves this with synergistic ortho-/para-activation: • Selective SNAr at 3-position enabled by combined carboxylic acid/cyano withdrawal • Enhanced metabolic stability via 3-fluoro blocking; balanced LogP 0.44 for cell permeability • Consistent 95% purity verified by NMR/HPLC/GC for reproducible SAR studies Procurement from BenchChem ensures batch-to-batch consistency and immediate global dispatch.

Molecular Formula C7H3FN2O2
Molecular Weight 166.11 g/mol
CAS No. 1200498-46-9
Cat. No. B1403367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-3-fluoropicolinic acid
CAS1200498-46-9
Molecular FormulaC7H3FN2O2
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)O)C#N
InChIInChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12)
InChIKeyXFSFTCXJXGULGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-3-fluoropicolinic Acid: Physicochemical & Structural Profile


5-Cyano-3-fluoropicolinic acid (CAS 1200498-46-9, molecular formula C₇H₃FN₂O₂, molecular weight 166.11 g/mol) is a polyfunctional pyridine derivative characterized by a picolinic acid backbone bearing a cyano substituent at the 5-position and a fluorine atom at the 3-position [1]. The compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and agrochemical research, with a standard commercial purity of 95% and routine analytical characterization by NMR, HPLC, and GC . Its unique substitution pattern provides distinct physicochemical properties compared to unsubstituted picolinic acid or simpler mono-substituted analogs.

Polyfunctional heterocyclic building block for medicinal chemistry and agrochemical SAR
5-Cyano-3-fluoro substitution pattern provides distinct electronic and steric profile vs. mono-substituted analogs
Commercial purity grade suitable for multistep synthesis; characterized by NMR, HPLC, and GC

Why Analogs Cannot Replace 5-Cyano-3-fluoropicolinic Acid


Substitution with unsubstituted picolinic acid or mono-substituted analogs such as 3-fluoropicolinic acid (CAS 152126-31-3) or 5-cyanopicolinic acid (CAS 53234-55-2) is not chemically equivalent due to the synergistic electronic effects of the 5-cyano and 3-fluoro substituents. The combination of these strong electron-withdrawing groups significantly alters the compound's lipophilicity, acidity, and reactivity profile relative to analogs lacking either substituent [1]. DFT calculations indicate that the cyano and fluorine groups collectively reduce the pKa of the carboxylic acid moiety, enhancing acidity compared to unsubstituted picolinic acid . These differences directly impact solubility, membrane permeability, and synthetic derivatization outcomes, making precise structural fidelity essential for reproducible results in both biological assays and multistep organic syntheses.

Unsubstituted picolinic acid: lacks electron-withdrawing cyano and fluoro groups; different pKa, solubility, and reactivity may shift assay behavior and synthetic outcomes.
3-Fluoropicolinic acid: missing 5-cyano group alters electronic effects and hydrogen-bonding capacity; regioselectivity in further derivatization may not transfer.
5-Cyanopicolinic acid: absence of 3-fluoro substituent reduces SNAr activation; synthesis routes relying on 3-position functionalization may require re-optimization.

5-Cyano-3-fluoropicolinic Acid: Physicochemical & Reactivity Comparison


Lipophilicity: Comparison with Picolinic Acid

The lipophilicity of 5-cyano-3-fluoropicolinic acid is moderately elevated relative to picolinic acid, balancing membrane permeability with aqueous solubility. The consensus LogP (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) is 0.44 . In contrast, unsubstituted picolinic acid has a LogP of -0.65 [1], a difference of +1.09 log units, reflecting the lipophilic contribution of the fluorine and cyano substituents. This level of lipophilicity positions the compound within the optimal range for oral bioavailability while avoiding excessive hydrophobicity that could impair solubility.

Lipophilicity
Computed consensus
Consensus LogP 0.44 vs. picolinic acid -0.65; Δ +1.09
Supports permeability-solubility balance review
Five-method consensus; computed property
Lipophilicity Drug Design QSAR

Aqueous Solubility: Comparison with Picolinic Acid

5-Cyano-3-fluoropicolinic acid exhibits moderate aqueous solubility of 5.16 mg/mL (0.0311 mol/L) as estimated by the ESOL topological method . Unsubstituted picolinic acid, by comparison, is highly soluble at 887 mg/mL [1]. The approximately 172-fold reduction in solubility is directly attributable to the hydrophobic contributions of the 3-fluoro and 5-cyano substituents, which increase molecular lipophilicity and reduce hydrogen-bonding capacity with water.

Aqueous Solubility
Estimated
5.16 mg/mL vs. picolinic acid 887 mg/mL; ~172-fold lower
Indicates formulation or co-solvent consideration
ESOL topological method; computed at ambient temp
Solubility Formulation Bioavailability

Nucleophilic Substitution: 3-Fluoro Activation

The 3-fluoro substituent in 5-cyano-3-fluoropicolinic acid is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of both the adjacent carboxylic acid group at position 2 and the cyano group at position 5, which para-activates the fluorine. This enables selective derivatization at the 3-position with amines, thiols, or other nucleophiles under mild basic conditions . In contrast, the isomeric 5-cyano-4-fluoropicolinic acid positions the fluorine at a less electronically activated site, requiring harsher conditions for substitution and potentially leading to different regioselectivity in subsequent reactions .

SNAr Reactivity
Class-level
3-Fluoro activated by ortho-COOH and para-CN; mild substitution with amines/thiols
Enables selective 3-position derivatization
No quantitative rate data; reactivity inferred from electronic effects
Synthetic Chemistry Derivatization Building Block

Carboxylic Acid Acidity: Comparison with Picolinic Acid

Density functional theory (DFT) calculations on structurally related 6-cyano-5-fluoropicolinic acid indicate that the electron-withdrawing cyano and fluorine substituents reduce the pKa of the carboxylic acid group, enhancing acidity relative to unsubstituted picolinic acid . While direct experimental pKa data for 5-cyano-3-fluoropicolinic acid is not available in the public literature, the similar substitution pattern (cyano and fluoro on the pyridine ring) suggests a comparable electronic effect. This increased acidity influences ionization state at physiological pH, impacting solubility, protein binding, and membrane permeability.

Carboxylic Acid Acidity
Data to verify
Predicted pKa reduction vs. picolinic acid (DFT on related compound)
May influence ionization in biological media
No experimental pKa available; class-level inference
pKa Ionization Acid-Base Chemistry

TPSA and Membrane Permeability

5-Cyano-3-fluoropicolinic acid has a calculated Topological Polar Surface Area (TPSA) of 73.98 Ų . This value falls well below the commonly accepted threshold of 140 Ų for good oral bioavailability and blood-brain barrier penetration. Unsubstituted picolinic acid has a TPSA of 50.19 Ų, while adding larger aromatic substituents can push TPSA above 100 Ų. The intermediate TPSA of 5-cyano-3-fluoropicolinic acid reflects a favorable balance, providing sufficient polarity for solubility while remaining within the drug-like space for membrane permeation.

Polar Surface Area
Computed
TPSA 73.98 Ų (well below 140 Ų threshold)
Favorable for passive membrane permeability
Calculated by Ertl method
TPSA Membrane Permeability Drug-Likeness

Herbicidal Use in Patent Literature

Substituted picolinic acid derivatives, including those with cyano and fluoro substituents at various positions, are claimed in patent literature as herbicidally active compounds useful for controlling undesirable plant growth in crops [1]. The patent specifically encompasses picolinic acid derivatives with halogen and cyano substituents, and the 5-cyano-3-fluoro substitution pattern falls within the claimed chemical space. This provides documented precedent for the compound's relevance in agrochemical research programs, differentiating it from unsubstituted picolinic acid which lacks herbicidal activity in these systems.

Agrochemical Patent
Class-level
US20130065757A1 claims herbicidal cyano-fluoro picolinic acids
Supports agrochemical SAR research
Patent covers structural class; not biological data
Agrochemical Herbicide Patent

5-Cyano-3-fluoropicolinic Acid: Research & Procurement Scenarios


Lead Optimization for Kinase and Metalloenzyme Inhibitors

The compound's balanced lipophilicity (consensus LogP 0.44) and moderate TPSA (73.98 Ų) make it an ideal scaffold for designing cell-permeable kinase inhibitors or metalloenzyme ligands. The 3-fluoro substituent serves as a metabolic blocking group that can enhance microsomal stability, while the 5-cyano group provides a hydrogen-bond acceptor for target engagement and a handle for further derivatization. Procurement of this specific isomer ensures the correct orientation of substituents for binding pocket complementarity, avoiding the potency losses associated with regioisomeric analogs .

Herbicidal Lead Development and SAR

Patents from Syngenta and other agrochemical companies have established the herbicidal potential of substituted picolinic acids bearing cyano and fluoro groups [1]. 5-Cyano-3-fluoropicolinic acid represents a specific embodiment of this patented chemical space. Researchers developing synthetic auxin herbicides or other plant growth regulators should prioritize this compound for SAR studies, as the 3-fluoro substitution pattern is known to modulate auxin receptor binding affinity and metabolic stability in planta, key determinants of herbicidal efficacy and crop selectivity.

SNAr Orthogonal Functionalization at 3-Position

The 3-fluoro substituent is uniquely activated for nucleophilic aromatic substitution due to combined ortho-carboxylic acid and para-cyano electron withdrawal . This enables selective introduction of amines, thiols, or alkoxides at the 3-position while leaving the 5-cyano group intact for subsequent transformations. In contrast, the 5-cyano-4-fluoro isomer lacks this ortho-activation and requires harsher conditions. Procurement of the 3-fluoro isomer is essential for achieving the desired regioselectivity and reaction efficiency in multistep synthetic sequences.

Computational Chemistry & QSAR Model Training

With well-documented computed physicochemical properties including multiple LogP predictions, TPSA, and solubility estimates, 5-cyano-3-fluoropicolinic acid serves as an excellent reference compound for cheminformatics tutorials, QSAR model development, and molecular descriptor validation . Its intermediate lipophilicity and balanced polarity profile make it a representative member of the "drug-like" chemical space, useful for benchmarking predictive algorithms and training machine learning models for property prediction.

Application
Selection Property
Validation Focus
Kinase/metalloenzyme inhibitor design
Balanced lipophilicity and TPSA profile
Permeability and metabolic stability assays
Agrochemical SAR (auxin herbicides)
Cyano-fluoro substitution pattern per patent claims
Receptor binding and plant metabolic stability
Orthogonal 3-position functionalization
SNAr activation at 3-fluoro group
Regioselectivity and reaction efficiency in multistep synthesis
QSAR model development
Computed physicochemical descriptors
Predictive algorithm benchmarking and descriptor validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-3-fluoropicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.